molecular formula C17H17N5O4S2 B2842454 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one CAS No. 2034357-04-3

1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one

Cat. No.: B2842454
CAS No.: 2034357-04-3
M. Wt: 419.47
InChI Key: IRIJBGPJXJWTLI-UHFFFAOYSA-N
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Description

1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one is a complex heterocyclic compound offered as a high-purity chemical for research and development purposes. This synthetic molecule features a unique molecular architecture combining pyridinone, azetidine, 1,2,4-triazole, and thiophene rings, suggesting potential for multifaceted biological activity. Compounds containing the thiophene moiety are of significant interest in medicinal chemistry and materials science . As a pharmaceutical intermediate, this compound falls under a category that may qualify for specific regulatory considerations, similar to other substances used in the manufacture of finished pharmaceutical products . Its sophisticated structure indicates potential application in the discovery and development of novel therapeutic agents. Researchers may explore its properties as a key intermediate for synthesizing more complex molecules or as a candidate for probing biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the provided Safety Data Sheet (SDS) for safe handling, storage, and disposal information prior to use.

Properties

IUPAC Name

1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]-4-thiophen-3-ylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c1-20-8-14(13(5-15(20)23)11-3-4-27-9-11)16(24)22-6-12(7-22)28(25,26)17-19-18-10-21(17)2/h3-5,8-10,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIJBGPJXJWTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one is a complex organic molecule featuring multiple pharmacologically relevant moieties. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.

Structure and Synthesis

The molecular structure of the compound is characterized by a pyridine core substituted with a thiophene group and an azetidine ring containing a triazole moiety. The synthesis typically involves multi-step reactions that integrate various functional groups to achieve the final product.

Synthesis Overview

  • Starting Materials : 4-methyl-4H-1,2,4-triazole, thiophene derivatives, and azetidine precursors.
  • Methodology :
    • Step 1 : Formation of the azetidine ring through cyclization reactions.
    • Step 2 : Introduction of the triazole and thiophene groups via coupling reactions.
    • Step 3 : Final modifications to achieve the desired substitution pattern.

Antimicrobial Activity

Research indicates that compounds containing the triazole and azetidine frameworks exhibit significant antimicrobial properties. For instance, derivatives of azetidinones have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

CompoundActivity AgainstIC50 (µM)
Azetidinone DerivativeE. coli12.5
Azetidinone DerivativeS. aureus15.0

Anticancer Activity

Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been tested against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines using MTT assays.

Cell LineIC50 (µM)
PC-317.50 - 65.41
NCI-H46015.42 - 61.05
HeLa14.62 - 59.24

These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition, particularly in pathways relevant to cancer metabolism and microbial resistance mechanisms. Compounds with triazole rings have been noted for their ability to inhibit specific enzymes involved in these processes.

Case Studies

  • Antimicrobial Efficacy :
    A study by Mistry et al. highlighted the synthesis of azetidinone derivatives and their evaluation against various pathogens, showing promising results for new antibiotic development .
  • Anticancer Potential :
    Research conducted on related triazole-containing compounds revealed significant anticancer activity across several cell lines, indicating potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural Analogues in Antitumor Research

Key Compounds:

1,3,4-Thiadiazole derivatives (e.g., compound 9b) Structure: Contains a 1,3,4-thiadiazole core linked to a triazole and phenyl group. Activity: Exhibits IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) .

Thiazole derivatives (e.g., compound 12a)

  • Structure : Features a thiazole ring fused with triazole and aryl groups.
  • Activity : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
  • Comparison : The target compound’s thiophene substituent may improve membrane permeability compared to phenyl groups in 12a, while the sulfonated triazole could mimic bioisosteric effects of thiazole sulfur atoms.

Table 1: Antitumor Activity of Selected Analogues
Compound Class IC₅₀ (HepG2, µM) IC₅₀ (MCF-7, µM) Key Structural Features
Target Compound Data pending Data pending Pyridinone, azetidine, sulfonyl
1,3,4-Thiadiazole (9b) 2.94 N/A Triazole, thiadiazole, phenyl
Thiazole (12a) 1.19 3.40 Thiazole, diazenyl, aryl

Patent-Based Triazole-Pyridine Derivatives

Example: Compound 63 (EP 1 926 722 B1)
  • Structure : Benzoimidazole linked to a pyridinyl-triazole system.
  • Application: Potential kinase inhibition (implied by structural motifs) .
  • Comparison : The target compound’s azetidine-carbonyl bridge may confer greater metabolic stability compared to benzoimidazole’s aromatic system. The sulfonyl group in the target could enhance electrostatic interactions with target proteins.

Agrochemical Triazole Derivatives

Example: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
  • Structure : 1,2,3-triazole with pyridine and ester groups.
  • Application : Insecticidal/nematicidal activity via electron delocalization in the triazole ring .
  • Comparison: The target compound’s pyridinone core and thiophene substituent likely shift its application toward human therapeutics rather than agrochemicals, emphasizing divergent structure-activity relationships (SAR).

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring, coupling with the triazole-thiophene-pyridinone core, and purification. Challenges include:

  • Low yield in sulfonylation steps : Optimize reaction temperature (e.g., 0–5°C for sulfonyl chloride activation) and solvent choice (e.g., DCM or THF for improved solubility) .
  • Purification of polar intermediates : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to isolate zwitterionic intermediates .
  • Byproduct formation during coupling : Monitor reaction progress via LC-MS and quench unreacted reagents with scavenger resins .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 2D experiments (e.g., HSQC, HMBC) to verify connectivity of the azetidine-sulfonyl-triazole moiety and thiophene-pyridinone core .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+^+ within 2 ppm error) .
  • X-ray crystallography : Employ SHELXL for refining crystal structures to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Co-crystallize with cyclodextrins or use PEG-based formulations to improve aqueous solubility .
  • Metabolic stability : Test hepatic microsomal stability (human/rat) and identify metabolic soft spots (e.g., sulfonyl group hydrolysis) using LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens accordingly .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

  • Assay validation : Replicate activity in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity .
  • Structural analogs : Synthesize derivatives lacking the sulfonylazetidine group to determine its role in activity .
  • Counter-screen for off-target effects : Use kinase profiling panels or proteome-wide affinity pulldowns .

Q. How can computational methods guide the design of derivatives with improved potency?

  • Molecular docking : Model the compound’s interaction with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Train models on activity data from analogs to predict substitutions (e.g., methyl vs. ethyl on the triazole) that enhance binding .
  • Free-energy perturbation (FEP) : Simulate ΔΔG values for proposed modifications to prioritize synthesis .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

  • Continuous flow reactors : Use for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side reactions .
  • In-line PAT tools : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Crystallization control : Seed reactions to ensure consistent polymorph formation during scale-up .

Q. How should researchers address discrepancies in crystallographic data?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures .
  • Disorder modeling : Apply restraints (e.g., SIMU/DELU) to resolve ambiguous electron density in flexible regions (e.g., azetidine ring) .

Biological Evaluation

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Enzyme inhibition assays : Use FRET-based or radiometric assays for kinases/proteases .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
  • Apoptosis/cell cycle analysis : Flow cytometry with Annexin V/PI staining or EdU incorporation .

Q. How can researchers validate the compound’s selectivity across related targets?

  • Selectivity panels : Screen against panels of 50–100 kinases or GPCRs (e.g., Eurofins or DiscoverX services) .
  • CRISPR knockouts : Generate target-deficient cell lines to confirm on-target effects .

Data Interpretation

Q. How to reconcile conflicting SAR data between structural analogs?

  • Conformational analysis : Use NMR or DFT calculations to compare bioactive conformers .
  • Solubility-adjusted IC50 : Normalize activity data by unbound fraction to account for solubility differences .

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